3-chloro-N-(4-fluorooxolan-3-yl)pyridin-2-amine
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Overview
Description
3-chloro-N-(4-fluorooxolan-3-yl)pyridin-2-amine is a heterocyclic compound that contains a pyridine ring substituted with a chloro group and an amine group attached to a 4-fluorooxolan-3-yl moiety
Scientific Research Applications
3-chloro-N-(4-fluorooxolan-3-yl)pyridin-2-amine has several scientific research applications, including:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Materials science: The compound can be used in the development of new materials with unique properties, such as improved thermal stability or electronic conductivity.
Biological research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-fluorooxolan-3-yl)pyridin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of 4-fluorooxolan-3-yl intermediate: This step involves the reaction of a suitable precursor with a fluorinating agent to introduce the fluoro group.
Coupling with pyridine derivative: The 4-fluorooxolan-3-yl intermediate is then coupled with a pyridine derivative that contains a chloro group at the 3-position and an amine group at the 2-position. This coupling reaction can be facilitated by using a suitable coupling reagent and catalyst under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-fluorooxolan-3-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling reactions: The amine group can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-fluorooxolan-3-yl)pyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
3-chloro-N-(4-fluorooxolan-3-yl)pyridin-2-amine can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different substituents on the pyridine ring or the oxolan moiety.
Other pyridine derivatives: Compounds such as 3-chloro-N-(4-fluorophenyl)pyridin-2-amine or 3-chloro-N-(4-fluorobutyl)pyridin-2-amine have similar core structures but different substituents.
The uniqueness of this compound lies in its specific combination of substituents, which can confer unique properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-chloro-N-(4-fluorooxolan-3-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2O/c10-6-2-1-3-12-9(6)13-8-5-14-4-7(8)11/h1-3,7-8H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNQNSGBJSCQTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)NC2=C(C=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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